REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1([O:13][CH3:14])[CH2:7][CH2:6][CH:5]([CH2:8][C:9](OC)=[O:10])[CH2:4]1.[Li+].[BH4-].CO>C1COCC1>[CH3:14][O:13][C:3]1([O:2][CH3:1])[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][OH:10])[CH2:4]1 |f:1.2|
|
Name
|
( 21 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
COC1(CC(CC1)CC(=O)OC)OC
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
57.1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of sat'd ammonium chloride solution (600 mL)
|
Type
|
ADDITION
|
Details
|
diluted with Et2O (˜500 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic extracts were concentrated
|
Type
|
ADDITION
|
Details
|
The resulting oil was diluted with CH2Cl2 (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1(CC(CC1)CCO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1167 mmol | |
AMOUNT: MASS | 203.3 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |